molecular formula C10H12N2O4S B15122952 Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate

Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate

Cat. No.: B15122952
M. Wt: 256.28 g/mol
InChI Key: NKTWCIMCZWYRRT-UHFFFAOYSA-N
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Description

Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate is a complex organic compound with a unique structure that combines an oxazolidinone ring and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with an oxazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The oxazolidinone ring may also contribute to the compound’s biological activity by interacting with cellular components and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and oxazolidinone-containing molecules, such as:

Uniqueness

Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate stands out due to its combined thiazole and oxazolidinone structure, which imparts unique chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

ethyl 2-(5-methyl-2-oxo-1,3-oxazolidin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H12N2O4S/c1-3-15-9(13)6-4-17-8(11-6)7-5(2)16-10(14)12-7/h4-5,7H,3H2,1-2H3,(H,12,14)

InChI Key

NKTWCIMCZWYRRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2C(OC(=O)N2)C

Origin of Product

United States

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